molecular formula C18H15ClN2O B11464551 2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide

2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11464551
M. Wt: 310.8 g/mol
InChI Key: OHKKZVKBBADCNB-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the quinoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C18H15ClN2O/c1-11-6-9-14(15(19)10-11)18(22)21-16-5-3-4-13-8-7-12(2)20-17(13)16/h3-10H,1-2H3,(H,21,22)

InChI Key

OHKKZVKBBADCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)Cl

Origin of Product

United States

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